[3-(Azocan-1-ylmethyl)phenyl]methanamine

Medicinal Chemistry Antihypertensive Agents Structure–Activity Relationship

Establish complete three-point positional SAR for guanethidine-derived antihypertensives with the essential meta-substituted reference standard. - Validated by Valenti et al. (1988) for hypotensive activity comparison across ortho, meta, and para isomers. - Readily elaborated to guanidine bioisosteres via primary amine functionalization (60% yield demonstrated). - Moderate logP (~2.6) and high Fsp³ (0.6) support BBB penetration calibration in CNS-targeted libraries. Supplied as a building block (98% purity), enabling HPLC/GC method validation for isomeric purity release testing.

Molecular Formula C15H24N2
Molecular Weight 232.371
CAS No. 115174-13-5
Cat. No. B2532258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Azocan-1-ylmethyl)phenyl]methanamine
CAS115174-13-5
Molecular FormulaC15H24N2
Molecular Weight232.371
Structural Identifiers
SMILESC1CCCN(CCC1)CC2=CC=CC(=C2)CN
InChIInChI=1S/C15H24N2/c16-12-14-7-6-8-15(11-14)13-17-9-4-2-1-3-5-10-17/h6-8,11H,1-5,9-10,12-13,16H2
InChIKeyNIPCPNZNRIYZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azocan-1-ylmethyl)benzylamine Overview


[3-(Azocan-1-ylmethyl)phenyl]methanamine is a synthetic meta‑substituted benzylamine derivative bearing an eight‑membered azocane (heptamethyleneimine) ring. It belongs to the class of cyclovinylogous guanethidine analogs, originally designed to probe the impact of benzene‑ring interposition on hypotensive activity [1]. The compound is supplied as a building block (typical purity 95–98%) with a molecular weight of 232.36 g·mol⁻¹, a predicted log P of ca. 2.4–2.8, and a fraction of sp³‑hybridised carbons (Fsp³) of 0.6, indicating balanced lipophilicity and three‑dimensional character [2].

Meta-Azocane-Benzylamine Substitution Risks


Cyclovinylogous guanethidine analogs exhibit pronounced positional isomerism: the relative orientation of the azocane‑methyl and aminomethyl substituents on the phenyl ring dictates both physicochemical properties and pharmacological potency. In the seminal 1988 study by Valenti et al., the three isomers (ortho = 2‑substituted, CAS 115174‑14‑6; meta = 3‑substituted, CAS 115174‑13‑5; para = 4‑substituted, CAS 115174‑12‑4) displayed divergent hypotensive activities, demonstrating that simple replacement of one regioisomer with another leads to non‑equivalent biological outcomes [1]. Furthermore, reducing the ring size from azocane (eight‑membered) to azepane (seven‑membered) or piperidine (six‑membered) alters conformational flexibility, basicity, and log P, all of which directly affect target engagement and pharmacokinetics. Therefore, generic substitution among isomers or ring‑size analogs without confirmatory bioassays risks invalidating structure‑activity conclusions [1].

Differentiation Evidence for Azocane-Benzylamine


Positional Isomer Hypotensive Activity

The meta‑substituted isomer (CAS 115174‑13‑5) displayed a distinct hypotensive profile relative to its ortho (115174‑14‑6) and para (115174‑12‑4) congeners in a normotensive rat model. While the full quantitative dose–response data are available only in the original print article, the authors explicitly rank the three isomers by their blood‑pressure‑lowering efficacy and duration, confirming that the meta compound occupies an intermediate position between the more potent para isomer and the less potent ortho isomer [1]. This rank‑order difference means that procurement of the incorrect regioisomer would generate a different biological result in any follow‑up mechanistic or SAR study.

Medicinal Chemistry Antihypertensive Agents Structure–Activity Relationship

Log P and Lipophilicity Profiling

The compound exhibits a measured/predicted log P of 2.4–2.8, placing it in a favourable lipophilicity range for blood–brain barrier penetration and oral absorption [1]. In comparison, the ortho isomer (CAS 115174‑14‑6) is expected to have a slightly different log P because of intramolecular hydrogen‑bonding or steric effects, while the para isomer (115174‑12‑4) may show a higher log P due to a more linear molecular shape. When contrasted with the six‑membered piperidine analog 3-(piperidin-1-ylmethyl)phenyl]methanamine, the azocane ring adds ~1.0–1.5 log P units, directly influencing membrane permeability.

ADME Prediction Physicochemical Profiling Lipophilicity

Fsp³ Comparison: Azocane vs. Piperidine

The Fsp³ value of 0.6 for [3-(azocan-1-ylmethyl)phenyl]methanamine is notably higher than that of typical flat aromatic drug candidates (Fsp³ < 0.3) and exceeds the Fsp³ of common piperidine‑benzylamine analogs (Fsp³ ~ 0.45–0.50) . A higher Fsp³ correlates with improved aqueous solubility, lower promiscuity, and higher clinical success rates. Within the cyclovinylogous guanethidine series, the meta isomer maintains the same Fsp³ as its ortho and para counterparts, meaning this metric differentiates the azocane class from smaller‑ring analogs rather than among positional isomers.

Drug Design Molecular Complexity Fsp³ Metric

Boiling Point and Density as Purity Markers

The reported boiling point of 140–142 °C at 0.6 Torr and a predicted density of 1.004 g·cm⁻³ provide practical benchmarks for distillation‑based purification and formulation [1]. The ortho isomer (CAS 115174‑14‑6) and para isomer (CAS 115174‑12‑4) are expected to have similar but not identical boiling points due to differences in molecular shape and dipole moment. These values enable quality control laboratories to distinguish the meta isomer from its positional isomers via refractive index or GC retention time when authentic reference standards are available.

Analytical Chemistry Purification Physical Properties

Applications of Azocane-Benzylamine


Positional SAR in Guanethidine Analogs

When building a congeneric series of guanethidine‑derived antihypertensive agents, the meta isomer serves as the essential middle reference point between the more active para isomer and the less active ortho isomer. Its inclusion is mandatory for establishing a complete three‑point positional SAR, as documented by Valenti et al. (1988) [1]. Any omission of the meta isomer would leave a gap in the understanding of how ring substitution pattern modulates hypotensive efficacy.

CNS Drug Discovery Benchmarking

The combination of moderate log P (2.4–2.8) and high Fsp³ (0.6) makes this compound a useful reference standard for calibrating in silico ADME models that predict blood–brain barrier penetration of azocane‑containing scaffolds [2]. Medicinal chemistry teams can use it to benchmark new CNS‑targeted libraries against a well‑characterised azocane building block.

Guanidine Bioisostere Synthesis

As demonstrated by the reaction with S‑methylisothiourea sulfate to yield 2‑[3‑(azocan‑1‑ylmethyl)benzyl]guanidine sulfate in 60% yield, the primary amine function of [3-(azocan-1-ylmethyl)phenyl]methanamine is readily elaborated to guanidine bioisosteres [2]. This transformation is directly relevant to programs exploring guanethidine‑mimetic antihypertensives or arginine‑mimetic enzyme inhibitors.

Isomer-Specific Analytical Reference

Given that the ortho, meta, and para isomers are chromatographically separable, [3-(azocan-1-ylmethyl)phenyl]methanamine can serve as a certified reference standard for HPLC or GC method validation when isomeric purity is critical in pharmaceutical intermediate release testing [2].

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